4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

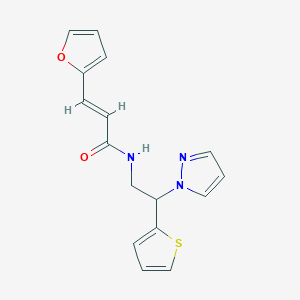

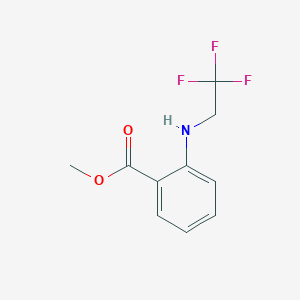

The compound “4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate” is a complex organic molecule that contains several functional groups, including a pyridine ring, a piperidine ring, and an acetate group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate pyridine and piperidine derivatives .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring (a six-membered aromatic ring with one nitrogen atom), a piperidine ring (a six-membered non-aromatic ring with one nitrogen atom), and an acetate group attached to a phenyl ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine and piperidine rings, as well as the acetate group. The nitrogen atoms in the rings could potentially act as nucleophiles in reactions, while the acetate group could undergo reactions typical of esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could impact its polarity and solubility .Aplicaciones Científicas De Investigación

Synthesis and Molecular Intermediates Piperidine derivatives are versatile intermediates in organic synthesis, enabling the construction of a broad range of amines containing substituted piperidine subunits. For example, 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, derived from serine and terminal acetylenes, undergo Claisen rearrangement to produce piperidine derivatives, showcasing their utility in asymmetric synthesis and further elaboration into diverse amines (Acharya & Clive, 2010).

Antibacterial Activity Certain piperidine-containing compounds have been synthesized for their potential antibacterial properties. For instance, 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives have been evaluated for antibacterial activity, demonstrating the potential of piperidine derivatives in contributing to the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

Molecular and Crystal Structure Analysis The study of molecular and crystal structures of compounds containing piperidine and pyridine rings, such as 1-methyl-2-oxo-3-acetoxy-4-hydroxy-4-(phenyl)piperidine, provides insights into the conformational flexibility and the role of hydrogen bonds in molecular packing. This understanding is crucial for designing compounds with desired physical and chemical properties (Kuleshova & Khrustalev, 2000).

Photocatalytic Degradation Compounds containing pyridine rings, similar to the pyridin-4-yloxy group in the queried molecule, have been studied for their degradation under photocatalysis, suggesting potential applications in environmental remediation. For instance, the photocatalytic degradation of pyridine in water over TiO2 highlights the utility of pyridine-based compounds in studying the kinetics and mechanisms of environmental pollutant degradation (Maillard-Dupuy et al., 1994).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetNitric oxide synthase, inducible .

Mode of Action

It is likely that it interacts with its target protein to modulate its activity, leading to downstream effects on cellular processes .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its target and its overall effectiveness .

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(4-pyridin-4-yloxypiperidine-1-carbonyl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-14(22)24-16-4-2-15(3-5-16)19(23)21-12-8-18(9-13-21)25-17-6-10-20-11-7-17/h2-7,10-11,18H,8-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHALEQETZFEFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)phenyl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzodioxol-5-yl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B2953093.png)

![1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone](/img/structure/B2953097.png)

![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2953103.png)

![2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2953104.png)

![1-[Oxo-(2-oxo-1-benzopyran-3-yl)methyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B2953105.png)

![(E)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953109.png)

![N-(3-(4-(dimethylamino)phenyl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953112.png)